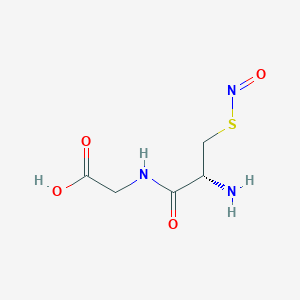
S-nitroso-L-cysteinylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : S-nitroso-L-cysteinylglycine can be synthesized through the reaction of S-nitroso-L-cysteine with glycine under specific conditions. The reaction typically involves the use of nitrosating agents such as nitrous acid or alkyl nitrites in an acidic medium . The reaction conditions must be carefully controlled to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods: : Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and stringent quality control measures are essential to obtain a product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: : S-nitroso-L-cysteinylglycine undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and various nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to prevent the decomposition of the compound.
Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of disulfides, while reduction can yield the corresponding thiol .
Scientific Research Applications
Chemistry: : In chemistry, S-nitroso-L-cysteinylglycine is used as a model compound to study nitrosation reactions and the behavior of nitrosothiols .
Biology: : In biological research, it is used to investigate the role of S-nitrosylation in cellular signaling and protein function .
Medicine: : In medicine, this compound is studied for its potential therapeutic applications, including its role in modulating nitric oxide levels and its effects on various physiological processes .
Industry: : In industry, this compound is used in the development of new materials and as a reagent in various chemical processes .
Mechanism of Action
Mechanism: : The mechanism by which S-nitroso-L-cysteinylglycine exerts its effects involves the reversible covalent addition of a nitrogen monoxide moiety to the thiol side chain of cysteine .
Molecular Targets and Pathways: : The molecular targets of this compound include various proteins involved in cellular signaling pathways. S-nitrosylation can modulate the activity of enzymes, ion channels, and receptors, thereby influencing numerous physiological processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to S-nitroso-L-cysteinylglycine include S-nitrosoglutathione, S-nitroso-N-acetylcysteine, and S-nitroso-L-cysteine .
Uniqueness: : What sets this compound apart from these similar compounds is its specific structure as a dipeptide, which may confer unique properties in terms of stability, reactivity, and biological activity .
Properties
CAS No. |
162758-33-0 |
|---|---|
Molecular Formula |
C5H9N3O4S |
Molecular Weight |
207.21 g/mol |
IUPAC Name |
2-[[(2R)-2-amino-3-nitrososulfanylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C5H9N3O4S/c6-3(2-13-8-12)5(11)7-1-4(9)10/h3H,1-2,6H2,(H,7,11)(H,9,10)/t3-/m0/s1 |
InChI Key |
UOHAKHBEJRPHQZ-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)O)N)SN=O |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)N)SN=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















